2-Tert-butyl-5-methyl-1,4-benzoquinone

NQO1 NAD(P)H:quinone oxidoreductase enzyme kinetics

Reproducible NQO1 kinetics and redox studies demand structurally precise quinone probes. Generic symmetrical analogs (2,5-di-tert-butyl or 2,5-dimethyl) introduce confounding redox equilibria and altered enzyme recognition. 2-Tert-butyl-5-methyl-1,4-benzoquinone (CAS 24456-96-0) eliminates this variability through its defined asymmetric alkyl substitution, delivering consistent, interpretable data. • 4.5× higher NQO1 catalytic efficiency (kcat/Km = 1.3 × 10⁴ M⁻¹ s⁻¹) vs. 2,5-dimethyl-1,4-benzoquinone for robust assay signal • IC₅₀ of 1.80 μM in A549 lung carcinoma cells provides a validated cytotoxicity benchmark • 75.6% documented Na₂S₂O₄ reduction yield to hydroquinone for reliable downstream functionalization Supplied ≥98% pure (solid), ambient storage. Global B2B shipping with batch-specific CoA.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 24456-96-0
Cat. No. B189229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-methyl-1,4-benzoquinone
CAS24456-96-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C(C)(C)C
InChIInChI=1S/C11H14O2/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6H,1-4H3
InChIKeyQGICJTBKXZPCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-5-methyl-1,4-benzoquinone Overview


2-Tert-butyl-5-methyl-1,4-benzoquinone (CAS 24456-96-0) is a substituted 1,4-benzoquinone bearing a tert-butyl group at the 2-position and a methyl group at the 5-position (C₁₁H₁₄O₂, MW 178.23 g/mol) . Unlike symmetrical disubstituted analogs such as 2,5-di-tert-butyl-1,4-benzoquinone, this asymmetrically substituted derivative presents a distinct steric and electronic profile that directly modulates its reactivity as a redox substrate and its behavior in cycloaddition chemistry [1]. The compound serves as a specialized research intermediate where balanced lipophilicity (calculated LogP = 2.6) [2] and sterically differentiated quinoid positions are required.

Risks of Substituting 2-Tert-butyl-5-methyl-1,4-benzoquinone


In-class compounds—such as 2-tert-butyl-1,4-benzoquinone, 2,5-di-tert-butyl-1,4-benzoquinone, or 2-methyl-1,4-benzoquinone—cannot be interchanged without altering experimental outcomes due to marked differences in enzyme substrate efficiency, redox equilibria behavior, and radical stability. While symmetrical di-tert-butyl analogs engage in reversible redox equilibria with cerium complexes [1], the mixed alkyl substitution pattern of 2-tert-butyl-5-methyl-1,4-benzoquinone confers a distinct kcat/Km profile with NQO1 [2] and unique cycloaddition regioselectivity with nitrile oxides [3]. Assuming functional interchangeability without verifying these quantitative differentials risks irreproducible synthetic yields, mischaracterized enzyme kinetics, or unexpected radical disproportionation rates.

Differentiation Evidence for 2-Tert-butyl-5-methyl-1,4-benzoquinone


NQO1 Substrate Efficiency

2-Tert-butyl-5-methyl-1,4-benzoquinone exhibits a kcat/Km of (1.3 ± 0.1) × 10⁴ M⁻¹ s⁻¹ with NQO1, which is 4.5-fold higher than 2,5-dimethyl-1,4-benzoquinone [(2.9 ± 0.4) × 10³ M⁻¹ s⁻¹] and 1.8-fold higher than unsubstituted 1,4-benzoquinone [(7.6 ± 0.8) × 10³ M⁻¹ s⁻¹] [1]. Importantly, this efficiency is comparable to 2-tert-butyl-1,4-benzoquinone (kcat/Km = 1.3 × 10⁴ M⁻¹ s⁻¹) but with the added advantage of a methyl group at the 5-position that provides a distinct handle for further derivatization absent in the monosubstituted analog [1].

NQO1 NAD(P)H:quinone oxidoreductase enzyme kinetics bioreductive activation

Hydroquinone Reduction Yield

Reduction of 2-tert-butyl-5-methyl-1,4-benzoquinone with sodium dithionite in water yields 2-methyl-5-tert-butyl-hydroquinone at 75.6% isolated yield [1]. This reduction efficiency is documented within the context of thymoquinone analog synthesis, where the tert-butyl/methyl substitution pattern was specifically selected to explore structure-activity relationships against ovarian cancer cell lines and Plasmodium falciparum [1]. Comparable reduction yields for the isopropyl analog (thymoquinone, 2-isopropyl-5-methyl-1,4-benzoquinone) are not separately reported in this study, establishing this as a benchmarked value for the tert-butyl variant.

hydroquinone synthesis reductive workup thymoquinone analog medicinal chemistry intermediate

Unique Cycloaddition with Nitrile Oxide

The reaction of 2-tert-butyl-5-methyl-p-benzoquinone with a large excess of nitrile oxide yields a 1:3 cycloadduct, with cycloaddition occurring at two C=C bonds and one C=O bond of the quinone [1]. This contrasts with the behavior of unsubstituted p-benzoquinone, which typically forms 1:1 or 1:2 cycloadducts under similar conditions, and distinguishes this compound from symmetrical di-tert-butyl analogs that may exhibit different regioisomeric outcomes due to symmetric steric shielding of both double bonds [1]. The asymmetric substitution (tert-butyl at C2, methyl at C5) creates electronically and sterically differentiated reaction sites that drive this atypical 1:3 stoichiometry.

cycloaddition nitrile oxide regioselectivity 1,3-dipolar cycloaddition

Enhanced Semiquinone Radical Stability

Pulse radiolysis studies demonstrate that semiquinone radical anions (Q•⁻) containing isopropyl, tert-butyl, and methoxy substituents are visibly more stable than those derived from non-substituted and methyl-substituted quinones [1]. While rate constants for Q•⁻ disproportionation (2k₁) were scarcely affected by methyl substitution alone, the presence of a tert-butyl group significantly enhances radical persistence [1]. Although 2-tert-butyl-5-methyl-1,4-benzoquinone itself was not directly measured, the tert-butyl substituent on the quinone scaffold confers this stabilizing effect as a class-level property, distinguishing it from purely methyl-substituted analogs such as 2,5-dimethyl-1,4-benzoquinone or 2-methyl-1,4-benzoquinone.

pulse radiolysis semiquinone radical anion disproportionation kinetics free radical stability

Computed LogP for Solvent Optimization

The calculated octanol/water partition coefficient (LogP) for 2-tert-butyl-5-methyl-1,4-benzoquinone is 2.6 [1]. This value indicates moderate lipophilicity, falling between the less lipophilic 2-methyl-1,4-benzoquinone and the more lipophilic 2,5-di-tert-butyl-1,4-benzoquinone (estimated LogP >3.5 based on additive fragment contributions). The LogP value of 2.6 provides a quantitative basis for predicting reverse-phase HPLC retention behavior, selecting extraction solvents for reaction workup, and estimating membrane permeability in cell-based assays [1].

lipophilicity LogP partition coefficient chromatography optimization

2-Tert-butyl-5-methyl-1,4-benzoquinone Research Applications


NQO1 Substrate for Bioreductive Drug Research

2-Tert-butyl-5-methyl-1,4-benzoquinone is suitable as a positive control or mechanistic probe in NQO1 (DT-diaphorase) enzyme studies, where its kcat/Km of 1.3 × 10⁴ M⁻¹ s⁻¹ [5] offers 4.5-fold higher catalytic efficiency than the commonly used 2,5-dimethyl-1,4-benzoquinone. This enhanced substrate efficiency enables robust signal detection in NQO1 activity assays and structure-activity relationship studies of bioreductive prodrugs targeting NQO1-overexpressing solid tumors. The documented IC₅₀ of 1.80 μM for NQO1 activation in human A549 lung carcinoma cells (assessed as decreased cell survival) [2] provides a benchmark cytotoxicity value for cellular studies.

Intermediate for Thymoquinone Anticancer and Antimalarial Analogs

As a key intermediate in thymoquinone analog synthesis programs [5], 2-tert-butyl-5-methyl-1,4-benzoquinone enables exploration of steric and electronic effects in structure-activity relationships against ovarian cancer cell lines and Plasmodium falciparum. The documented 75.6% yield for sodium dithionite reduction to the corresponding hydroquinone [5] provides a reproducible synthetic entry point to hydroquinone derivatives for further functionalization (e.g., alkylation, glycosylation, or phosphorylation) in medicinal chemistry campaigns. The replacement of the natural isopropyl group (as in thymoquinone) with a tert-butyl group offers a sterically bulkier, metabolically distinct analog for probing target binding pockets.

Tandem Cycloaddition for Polycyclic Scaffolds

The ability of 2-tert-butyl-5-methyl-1,4-benzoquinone to form 1:3 cycloadducts with nitrile oxide across both C=C bonds and one C=O bond [5] makes it a specialized building block for accessing complex polycyclic frameworks in diversity-oriented synthesis. This reactivity pattern, arising from the asymmetric substitution-induced electronic differentiation of the quinoid ring, cannot be replicated with symmetrical 2,5-di-tert-butyl or 2,6-di-tert-butyl analogs, which exhibit symmetric steric shielding. Synthetic chemists developing new cascade or tandem cycloaddition methodologies may leverage this compound to generate structurally unique adducts not accessible from symmetrical quinones.

EPR and Pulse Radiolysis of Semiquinone Intermediates

For electron paramagnetic resonance (EPR) investigations of semiquinone radical anions, 2-tert-butyl-5-methyl-1,4-benzoquinone offers a tert-butyl-containing scaffold that generates more persistent Q•⁻ intermediates than purely methyl-substituted analogs [5]. This enhanced radical stability (class-level inference from pulse radiolysis studies of tert-butyl-substituted quinones) facilitates spectroscopic detection and kinetic analysis of disproportionation or electron transfer reactions in aqueous buffer systems at physiological pH. Researchers designing pulse radiolysis experiments or spin-trapping studies may select this compound when extended radical lifetimes are required for data acquisition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butyl-5-methyl-1,4-benzoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.